Benzenamine, 2-methyl, mono-TMS
Description
Benzenamine, 2-methyl, mono-TMS (trimethylsilyl) is a substituted aniline derivative where a trimethylsilyl (TMS) group is attached to the nitrogen atom of 2-methylaniline. Its molecular formula is C₁₀H₁₇NSi (inferred from substituent addition to 2-methylaniline, C₇H₉N), and its CAS Registry Number is 12-164-6 . The TMS group enhances steric bulk and alters electronic properties, making this compound useful in organic synthesis for protecting amine functionalities or modifying reactivity in coupling reactions.
Properties
CAS No. |
82185-43-1 |
|---|---|
Molecular Formula |
C10H17NSi |
Molecular Weight |
179.33 g/mol |
IUPAC Name |
2-methyl-N-trimethylsilylaniline |
InChI |
InChI=1S/C10H17NSi/c1-9-7-5-6-8-10(9)11-12(2,3)4/h5-8,11H,1-4H3 |
InChI Key |
XQPXKWGZSKWFGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N[Si](C)(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparisons
| Compound Name | CAS Number | Formula | Molecular Weight | Key Substituents |
|---|---|---|---|---|
| Benzenamine, 2-methyl, mono-TMS | 12-164-6 | C₁₀H₁₇NSi | ~191.4* | -NH(TMS), -CH₃ (ortho) |
| Benzenamine, 2-ethyl-6-methyl | 24549-06-2 | C₉H₁₃N | 135.21 | -CH₃ (ortho), -C₂H₅ (para) |
| Benzenamine, 2-(1-methylethyl) | 643-28-7 | C₉H₁₃N | 135.21 | -CH(CH₃)₂ (ortho) |
| Benzenamine, 2-chloro-4-methoxy-5-methyl | 344794-49-6 | C₈H₁₀ClNO | 171.63 | -Cl (ortho), -OCH₃ (meta), -CH₃ (para) |
| Benzenamine, N-(1-methoxycyclopropyl)-2-methyl- | 645419-89-2 | C₁₁H₁₅NO | 177.24 | -N-(methoxycyclopropyl), -CH₃ (ortho) |
*Estimated based on 2-methylaniline (107.16 g/mol) + TMS (84.21 g/mol).
Key Observations:
- Steric Effects : The TMS group in the target compound introduces significant steric hindrance compared to alkyl or aryl substituents in analogs like 2-ethyl-6-methylbenzenamine or o-cumidine .
- Electronic Effects : Electron-withdrawing groups (e.g., -Cl in 344794-49-6) reduce amine basicity, while the TMS group moderately deactivates the aromatic ring via inductive effects .
Reactivity and Stability
- Protection Strategy: The TMS group in 2-methyl, mono-TMS acts as a temporary protecting group for amines, enabling selective functionalization of other sites. This contrasts with compounds like 2-chloro-4-methoxy-5-methylbenzenamine, where the -Cl substituent directs electrophilic substitution to specific positions .
- Thermal Stability : Silylated amines (e.g., TMS derivatives) are generally less stable under acidic or aqueous conditions compared to alkyl-substituted analogs (e.g., 2-ethyl-6-methylbenzenamine), which are more robust .
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